Bacitracin is a polypeptide antibiotic known for its ability to inhibit bacterial cell wall synthesis. It was first isolated from a strain of Bacillus licheniformis and has since been used in various medical and scientific applications due to its antibacterial properties. The antibiotic functions by interfering with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to the accumulation of cell wall precursors and ultimately bacterial cell death15.
Bacitracin has been utilized as an effective inhibitor of the degradation of thyrotropin-releasing factor (TRF) and luteinizing hormone-releasing factor (LRF), which are important in the regulation of the endocrine system3. It also inhibits the insulin-degrading activity of glutathione-insulin transhydrogenase, suggesting a potential role in the modulation of insulin levels4. Furthermore, bacitracin promotes osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs) by stimulating the bone morphogenetic protein-2/Smad axis, indicating its potential use in bone regeneration and wound healing8.
Bacitracin has been synthesized and constructed into self-assembled nano-bacitracin A, which exhibits strong antibacterial properties against both gram-positive and gram-negative bacteria. This nano-formulation enhances the antibiotic's efficacy and reduces its nephrotoxicity, making it a promising antibacterial agent for both in vitro and in vivo applications9.
In metabolic research, bacitracin has been shown to have a selective antilipolytic effect in isolated fat cells, which could provide insights into the mechanisms of antilipolysis independent of other insulin-like effects10.
Bacitracin A belongs to the class of polypeptide antibiotics and is classified as a narrow-spectrum antibiotic due to its primary activity against Gram-positive bacteria. It is derived from Bacillus licheniformis and is often found in various formulations for topical use, such as ointments and creams. The compound has several related forms, including bacitracin B, but bacitracin A is recognized as the most potent variant with significant antibacterial properties .
The synthesis of bacitracin A occurs via nonribosomal peptide synthetases (NRPSs). This process does not involve ribosomes, which distinguishes it from typical protein synthesis. The biosynthetic pathway includes several enzymatic steps facilitated by a three-enzyme operon known as BacABC.
Bacitracin A has a complex molecular structure characterized by multiple amino acid residues forming a cyclic peptide. Its molecular formula is , with a molar mass of approximately 1422.71 g/mol.
Bacitracin A participates in several chemical reactions that underscore its antibacterial activity:
The mechanism through which bacitracin A exerts its antibacterial effects involves two primary actions:
Bacitracin A exhibits several notable physical and chemical properties:
Bacitracin A has diverse applications across various fields:
Due to concerns about antibiotic residues in food products from animal sources, regulatory bodies have imposed limits on bacitracin's use in feed additives, reflecting growing awareness regarding public health risks associated with antibiotic resistance .
Bacitracin A (8CI) possesses the molecular formula C₆₆H₁₀₃N₁₇O₁₆S and a molecular weight of 1,422.71 g/mol [1] [4] [9]. This complex polypeptide incorporates 12 amino acid residues with defined stereochemical configurations. Its structure features a mixture of L- and D-amino acids, critical for its biological activity:
Table 1: Stereochemical Configuration of Key Residues in Bacitracin A
Residue Position | Amino Acid | Configuration | Role |
---|---|---|---|
N-Terminal | Isoleucine | L | Thiazoline ring formation |
Position 1 | Cysteine | L | Thiazoline ring formation |
Position 4 | Aspartic Acid | D | Conformational stability |
Position 6 | Lysine | L | Macrocycle formation anchor |
Position 12 | Asparagine | L | Macrocycle closure |
The N-terminal thiazoline ring is synthesized through the condensation of L-cysteine and L-isoleucine residues, creating a chiral center at C4 of the thiazoline. This motif exhibits stereochemical fragility, with susceptibility to epimerization under acidic or basic conditions, leading to inactive diastereomers [3] [6]. The D-aspartate at position 4 enhances conformational stability and influences zinc coordination geometry [3].
The architectural framework of Bacitracin A comprises a heptapeptide macrocycle closed by an amide bond between the side-chain amine of Lys⁶ and the C-terminal carboxylate of Asn¹² [3] [6]. The linear segment containing the N-terminal thiazoline extends from this macrocycle, creating a rigid scaffold essential for lipid binding [6] [7].
The thiazoline moiety (formed from Cys¹ and Ile⁻¹) is a five-membered heterocycle containing nitrogen and sulfur. This structure serves dual roles:
Table 2: Natural vs. Synthetic Structural Features of Bacitracin A
Structural Feature | Natural Bacitracin A | Synthetic Challenges |
---|---|---|
Macrocycle (Lys⁶–Asn¹²) | Stable 26-atom ring | Efficient on-resin cyclization achieved |
Thiazoline stereochemistry | (S)-configuration at C4 | Epimerization during ester hydrolysis/coupling |
Linear N-terminal tail | Flexible for membrane insertion | Requires sequential solid/solution-phase synthesis |
Recent synthetic advances employ trimethyltin hydroxide for ester hydrolysis to minimize epimerization, enabling isolation of stereochemically pure Bacitracin A [3].
Bacitracin A requires zinc ions (Zn²⁺) for its antibiotic activity, forming a ternary 1:1:1 complex with Zn²⁺ and the bacterial lipid carrier undecaprenyl pyrophosphate (C55PP) [3] [7]. The zinc coordination involves three key sites:
This complex sequesters C55PP, preventing bacterial cell wall recycling. Crucially, zinc binding induces a conformational shift that optimizes Bacitracin A’s hydrophobic residues (Ile⁻¹, Ile³, Ile⁵, Phe⁸, Leu⁹) into a membrane-insertion surface, while polar residues (Asn², Asp¹¹, Orn¹⁰) orient toward the aqueous phase [3].
Stabilization Mechanisms:
Antibacterial activity dependency on zinc is demonstrated by MIC assays where ZnSO₄ (0.3 mM) restores full activity against Gram-positive pathogens [3].
Bacitracin is a natural mixture of structurally related peptides. Bacitracin A dominates the active components, while minor variants exhibit reduced potency:
Table 3: Activity Comparison of Bacitracin Variants
Variant | Structural Difference | Relative Activity (%) | Key Properties |
---|---|---|---|
Bacitracin A | N-terminal L-aminothiazoline | 100 (reference) | Highest antibacterial activity |
Bacitracin A1 | δ-OH substitution on Ile⁵ | 95–100 | Similar to Bacitracin A |
Bacitracin B | Valine replaces isoleucine at position 8 | 70–90 | Moderate MIC against Staphylococci |
Bacitracin C | Leucine/isoleucine substitutions at multiple sites | 10–30 | Weakly active; minor degradation product |
Bacitracin F | Oxidized thiazoline (ketothiazole) | 0 | Nephrotoxic; no antibiotic activity |
Functional Implications:
The predominance of Bacitracin A in clinical preparations stems from its superior target affinity and stability within the bacitracin complex [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: